molecular formula C9H15ClN2 B15303022 4-Cyclohexyl-1H-imidazole hydrochloride

4-Cyclohexyl-1H-imidazole hydrochloride

Cat. No.: B15303022
M. Wt: 186.68 g/mol
InChI Key: LQCNRSJVQUJPQB-UHFFFAOYSA-N
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Description

4-Cyclohexyl-1H-imidazole hydrochloride is a chemical compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-1H-imidazole hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with glyoxal and ammonium acetate, leading to the formation of the imidazole ring. The reaction is usually carried out in a solvent such as ethanol or water, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with careful control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable methods to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-1H-imidazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Cyclohexyl-1H-imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological receptors or enzymes, potentially inhibiting their activity. The cyclohexyl group may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazole: The parent compound without the cyclohexyl group.

    2-Methyl-1H-imidazole: A methyl-substituted derivative.

    4-Phenyl-1H-imidazole: A phenyl-substituted derivative.

Uniqueness

4-Cyclohexyl-1H-imidazole hydrochloride is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

5-cyclohexyl-1H-imidazole;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-2-4-8(5-3-1)9-6-10-7-11-9;/h6-8H,1-5H2,(H,10,11);1H

InChI Key

LQCNRSJVQUJPQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CN=CN2.Cl

Origin of Product

United States

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